1-cyclopropyl-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide
Vue d'ensemble
Description
1-cyclopropyl-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential anti-cancer drug due to its ability to selectively kill cancer cells by inhibiting ribosomal RNA synthesis.
Mécanisme D'action
CX-5461 selectively inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This inhibition leads to a decrease in ribosome biogenesis, which is essential for cancer cell growth and proliferation. CX-5461 has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
CX-5461 has been shown to have several biochemical and physiological effects. It inhibits ribosomal RNA synthesis, leading to a decrease in ribosome biogenesis and protein synthesis. It also induces DNA damage and activates the p53 tumor suppressor pathway, leading to apoptosis of cancer cells. CX-5461 has been shown to have minimal effects on normal cells, making it a promising anti-cancer drug.
Avantages Et Limitations Des Expériences En Laboratoire
CX-5461 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and tested in vitro and in vivo. It has been shown to selectively kill cancer cells, making it a promising anti-cancer drug. However, CX-5461 has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it difficult to maintain effective concentrations. It also has some off-target effects, which may limit its specificity for cancer cells.
Orientations Futures
There are several future directions for research on CX-5461. One area of research is to further investigate its mechanism of action and its effects on cancer cells. Another area of research is to optimize its pharmacokinetics and pharmacodynamics to improve its efficacy and reduce its off-target effects. CX-5461 may also be tested in combination with other anti-cancer drugs to enhance its effectiveness. Overall, CX-5461 has shown promising results as an anti-cancer drug and further research may lead to its development as a novel therapy for cancer.
Applications De Recherche Scientifique
CX-5461 has been extensively studied for its potential as an anti-cancer drug. It has been shown to selectively kill cancer cells by inhibiting ribosomal RNA synthesis, which is essential for cancer cell growth and proliferation. CX-5461 has been tested in preclinical models of multiple myeloma, breast cancer, and other types of cancer, and has shown promising results.
Propriétés
IUPAC Name |
1-cyclopropyl-N-(2-naphthalen-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,19-9-5-7-15-6-3-4-8-18(15)19)23-21(26)16-10-13-20(25)24(14-16)17-11-12-17/h3-9,16-17H,10-14H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQRKURBSOSUHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC2=CC=CC=C21)NC(=O)C3CCC(=O)N(C3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.